

3-phenyl-1H-pyrazole-5-carboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3023621

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An In-depth Technical Guide to **3-phenyl-1H-pyrazole-5-carboxylic Acid**

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The structural rigidity, synthetic tractability, and diverse binding capabilities of the pyrazole ring make it a cornerstone for the design of novel therapeutic agents.[2] This guide focuses on a key derivative, **3-phenyl-1H-pyrazole-5-carboxylic acid**, providing an in-depth analysis of its properties, synthesis, and applications for professionals in chemical research and drug development. Understanding the characteristics of this versatile building block is crucial for leveraging its potential in creating next-generation therapeutics.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical compound is the foundational step for any scientific investigation. **3-phenyl-1H-pyrazole-5-carboxylic acid** is unambiguously identified by its CAS Number. Its key properties are summarized below.

Table 1: Physicochemical Properties of **3-phenyl-1H-pyrazole-5-carboxylic acid**

Property	Value	Source(s)
CAS Number	1134-49-2	[3]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[4]
Molecular Weight	188.18 g/mol	[4]
IUPAC Name	3-phenyl-1H-pyrazole-5-carboxylic acid	[4]
Appearance	Solid / Powder	
Melting Point	238-242 °C (decomposes)	[5]
Boiling Point	496.5 °C at 760 mmHg (Predicted)	[6]
InChI Key	QBPUOAJBMXXBNU-UHFFFAOYSA-N	[4]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O</chem>	[3][4]

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established field, with the Knorr pyrazole synthesis being a classic and reliable method. However, for this specific compound, a common laboratory-scale preparation involves the hydrolysis of its corresponding ester, which is often more readily available or easily synthesized.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines the hydrolysis of a methyl or ethyl ester of 3-phenyl-1H-pyrazole-5-carboxylate to yield the target carboxylic acid. The choice of base (e.g., LiOH, NaOH) and solvent system is critical for driving the reaction to completion while minimizing side products.

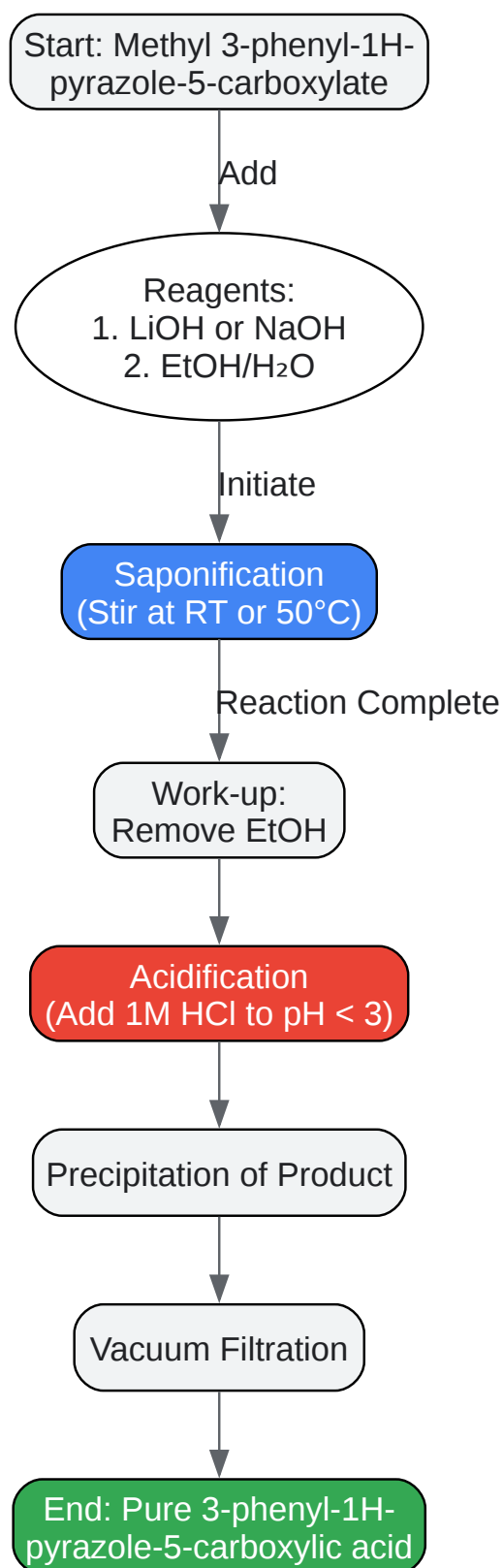
Materials:

- Methyl 3-phenyl-1H-pyrazole-5-carboxylate (1 equivalent)

- Ethanol or Methanol
- Water
- Lithium Hydroxide (LiOH) monohydrate or Sodium Hydroxide (NaOH) (2-2.5 equivalents)
- 1M Hydrochloric Acid (HCl)
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Dissolution: Dissolve the starting ester (e.g., 1.0 g) in a suitable mixed solvent system, such as ethanol/water (1:1 v/v, 20 mL).^[7]
- Saponification: Add the base (e.g., LiOH·H₂O or NaOH) to the solution.^{[5][7]} The use of a slight excess of base ensures complete conversion of the ester.
- Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C.^{[5][7]} Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (ethanol/methanol).^{[5][7]}
- Acidification: Dilute the remaining aqueous residue with water. Carefully acidify the solution to a pH < 3 using 1M HCl.^{[5][7]} This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution as a solid.
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.
- Drying: Dry the collected solid under high vacuum to afford the pure **3-phenyl-1H-pyrazole-5-carboxylic acid**.^[7]



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Caption: Workflow for the synthesis of **3-phenyl-1H-pyrazole-5-carboxylic acid**.

Spectral Characterization

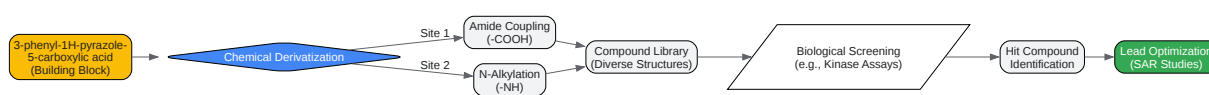
- ¹H NMR: The proton NMR spectrum provides key structural information. In a solvent like DMSO-d₆, one would expect to see multiplets in the aromatic region (δ 7.3-7.8 ppm) corresponding to the protons of the phenyl ring. A characteristic singlet for the pyrazole C4-H proton would also be present. The acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring will appear as broad singlets, often at a higher chemical shift, and their signals can be exchanged with D₂O.[8]
- Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. For example, in ESI positive ion mode, a peak corresponding to [M+H]⁺ at m/z 189.1 would be expected.[5]

Applications in Drug Discovery and Medicinal Chemistry

3-phenyl-1H-pyrazole-5-carboxylic acid is not merely a chemical curiosity; it is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The pyrazole core is a key pharmacophore in numerous drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1]

The dual functionality of this molecule is central to its utility:

- Carboxylic Acid Handle: The -COOH group is a versatile functional group for derivatization. It can be readily converted into amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). For example, coupling this acid with various amines is a standard strategy to generate libraries of new chemical entities for biological screening.
- Pyrazole N-H: The unsubstituted N-H on the pyrazole ring provides another site for modification, enabling the synthesis of N-alkylated or N-arylated derivatives, which can significantly alter the compound's biological activity and pharmacokinetic properties.



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Caption: Role of the title compound as a scaffold in drug discovery.

Recent studies highlight the importance of pyrazole carboxamides in developing selective inhibitors for targets like HDAC6, which is implicated in acute liver injury.[9] The synthesis of various pyrazole derivatives has also led to the discovery of potent agents against cancer and inflammation.[1]

Safety and Handling

As with any chemical reagent, proper handling of **3-phenyl-1H-pyrazole-5-carboxylic acid** is essential to ensure laboratory safety.

Hazard Identification:

- Signal Word: Warning
- GHS Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
 - Hand Protection: Wear suitable chemical-resistant gloves.
 - Respiratory Protection: For operations generating dust, use an N95-type dust mask or a higher level of respiratory protection.
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.^[10]

First Aid:

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.^[11]
- In Case of Skin Contact: Wash off with soap and plenty of water.^[11]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[11]
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting.^[12] In all cases of exposure, seek medical attention.^[11]

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- To cite this document: BenchChem. [3-phenyl-1H-pyrazole-5-carboxylic acid CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3023621#3-phenyl-1h-pyrazole-5-carboxylic-acid-cas-number-and-properties]

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